Atorvastatin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKUURHRXDUEBC-KAYWLYCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029868, DTXSID60274003 | |
| Record name | Atorvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atorvastatin (Relative Stereo) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Atorvastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble | |
| Record name | Atorvastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01076 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
134523-00-5, 110862-48-1 | |
| Record name | Atorvastatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134523-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atorvastatin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134523005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atorvastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01076 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Atorvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atorvastatin (Relative Stereo) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-1-heptanoic acid, 2-(4-fluorophenyl)-Ã?,d-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-, [R-(R,R)]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATORVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0JWA85V8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ATORVASTATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Atorvastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
159.1 - 190.6 °C | |
| Record name | Atorvastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01076 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Atorvastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Traditional Synthetic Routes to Atorvastatin
Paal–Knorr Cyclocondensation Route
The industrial synthesis of this compound predominantly employs the Paal–Knorr cyclocondensation, which constructs the pyrrole core through the reaction of a 1,4-diketone (2 ) with a primary amine (3 ). This method involves six steps (excluding the synthesis of amine 3 ) and has been optimized through variations in amine vector differentiation and catalytic systems. For example, Kawato et al. developed a lithium-free copper catalyst for the asymmetric aldol reaction of thioamides, achieving enantioselective synthesis of this compound with high efficiency.
Key steps :
- Asymmetric aldol reaction : Catalyzed by a Cu/Ph-BPE complex, this step forms the critical chiral dihydroxy acid side chain ($$ \text{R}1 $$ and $$ \text{R}2 $$ substituents).
- Paal–Knorr cyclocondensation : Reacting 1,4-diketone 2 with amine 3 yields the pyrrole core at 60–80°C in acetic acid.
Limitations :
Multicomponent Reaction (MCR)-Based Syntheses
Ugi Four-Component Reaction (U-4C) Strategy
Recent innovations leverage MCR chemistry to streamline this compound synthesis. By employing the Ugi reaction, researchers condensed four components (amine, aldehyde, carboxylic acid, and isocyanide) into a single step, producing intermediate 4 in two steps instead of five. Subsequent hydrolysis and lactonization yielded this compound in four total steps, achieving a 32% overall yield (Table 1).
Advantages :
- Step reduction : From seven to four steps compared to traditional routes.
- Diversification potential : Enables synthesis of PET-labeled derivatives via convertible isocyanides.
Table 1: Comparison of this compound Synthetic Routes
Continuous Manufacturing and Process Intensification
Integrated Reaction-Crystallization-Spherical Agglomeration
Parvaresh and Nagy (2024) pioneered an end-to-end continuous process integrating oscillatory flow crystallizers and spherical agglomeration to produce this compound calcium (ASC). Key innovations include:
- Reaction module : Continuous feed of tert-butyl acetoacetate and amine precursors at 50°C.
- Spherical agglomeration : Ethanol/water mixtures (70:30 v/v) generated spherical crystals with 92% yield and 15 μm average particle size.
- Filtration-drying : Reduced solvent retention to <2% and increased throughput by 40% compared to batch processes.
Operational parameters :
Formulation and Stability Optimization
Granulation and Tablet Preparation
A patent by CN112022824B details a granulation method using microcrystalline cellulose (MCC) and croscarmellose sodium to enhance dissolution rates. Key steps:
Emerging Strategies: Targeted Derivatives and Hepatoselectivity
ASGPR-Targeted Conjugates
To improve hepatoselectivity, researchers synthesized galactose-conjugated this compound derivatives. The lead compound (ATC-Gal3 ) exhibited:
- Binding affinity : $$ K_d = 0.4 \mu\text{M} $$ for asialoglycoprotein receptor (ASGPR).
- Solubility : 12 mg/mL in water (vs. 0.05 mg/mL for native this compound).
Synthetic route :
- Galactosylation : Reacting this compound lactone with trichloroacetimidate galactose donors.
- Deprotection : NH$$_4$$OH/MeOH removed acetyl protecting groups.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Atorvastatin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Beispielsweise kann es unter sauren und basischen Bedingungen abgebaut werden, wobei in jedem Fall unterschiedliche Abbaukinetiken beobachtet werden .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Analyse von this compound verwendet werden, umfassen Ketoreduktase-Enzyme, Halogenhydrin-Dehalogenase-Enzyme und verschiedene Lösungsmittel wie Methanol und Acetonitril .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, umfassen seine Zwischenprodukte, wie Ethyl-4-Chlor-3-hydroxybutyrat und Ethyl-4-Cyano-3-hydroxybutyrat .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Disease Prevention
Atorvastatin is extensively used to reduce the risk of cardiovascular events, including myocardial infarction (MI) and stroke. The following studies highlight its effectiveness:
- Anglo-Scandinavian Cardiac Outcomes Trial (ASCOT) : In a cohort of 10,305 hypertensive patients with hypercholesterolemia, this compound (10 mg daily) reduced the risk of coronary events by 36% and revascularization procedures by 42% over a median follow-up of 3.3 years .
- Collaborative this compound Diabetes Study (CARDS) : Among 2,838 patients with type 2 diabetes and hypercholesterolemia, this compound significantly decreased the risk of stroke by 48% and MI by 42% compared to placebo .
Lipid Management
This compound is effective in lowering various lipid parameters:
- Dose-Dependent Effects : Clinical studies demonstrate that this compound reduces total cholesterol by 28-44% , LDL cholesterol by 27-41% , and triglycerides by 39-52% depending on the dosage (10-80 mg daily) .
| Lipid Parameter | Reduction (%) |
|---|---|
| Total Cholesterol | 28-44 |
| LDL Cholesterol | 27-41 |
| Triglycerides | 39-52 |
Pleiotropic Effects
Beyond lipid-lowering, this compound exhibits pleiotropic effects that contribute to cardiovascular health:
- Endothelial Function : this compound improves endothelial function and enhances stability of atherosclerotic plaques.
- Oxidative Stress Reduction : It reduces oxidative stress and inflammation, which are critical in atherosclerosis progression .
Cancer Therapy Research
Recent studies have explored this compound's potential in cancer therapy:
- Nanoparticle Drug Delivery : this compound has been incorporated into lipid-based nanoparticles for targeted delivery in breast cancer treatment. This method enhances the therapeutic efficacy while minimizing systemic toxicity .
Safety and Tolerability
While this compound is generally well-tolerated, it is essential to monitor for adverse effects:
- Clinical trials have reported side effects such as liver enzyme elevation and muscle pain, necessitating regular monitoring during treatment .
Comparative Efficacy with Other Statins
Research comparing this compound with other statins like rosuvastatin indicates similar efficacy in lowering LDL cholesterol and preventing cardiovascular events:
Wirkmechanismus
Atorvastatin works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is the rate-limiting enzyme in cholesterol synthesis . This inhibition reduces the production of mevalonic acid from hydroxymethylglutaryl-coenzyme A, leading to a decrease in cholesterol levels. The reduction in cholesterol levels results in a compensatory increase in the expression of low-density lipoprotein receptors on hepatocyte membranes, enhancing the catabolism of low-density lipoprotein .
Vergleich Mit ähnlichen Verbindungen
Rosuvastatin
- LDL-C Reduction : In the STELLAR trial, rosuvastatin (10–80 mg) reduced LDL-C by 8.2% more than atorvastatin (10–80 mg) across equivalent doses. Rosuvastatin also achieved higher rates of LDL-C goal attainment (82–89% vs. 69–85% for this compound) in line with National Cholesterol Education Program guidelines .
- HDL-C Increase : Rosuvastatin elevated HDL-C by 7.7–9.6%, outperforming this compound (+2.1–6.8%) .
- Acute Myocardial Infarction : A 2019 study found rosuvastatin superior to this compound in improving lipid profiles (e.g., TC, TG, LDL-C) and clinical outcomes in acute myocardial infarction patients (95.65% vs. 86.97% efficacy) .
Simvastatin and Pravastatin
Dose-Dependent Effects
- High-dose this compound (40–80 mg/day) significantly reduced LDL-C/HDL-C ratios and cerebrovascular events in symptomatic intracranial artery stenosis patients compared to lower doses (10–20 mg/day) .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : this compound’s log D (lipophilicity) is lower than derivatives like compounds 8a-9d and 10c-10d but higher than esmolol, influencing its membrane permeability and tissue distribution .
- Transport Mechanisms: this compound is effluxed via P-glycoprotein and absorbed via the H+-monocarboxylic acid cotransporter (MCT), which may increase susceptibility to drug-drug interactions compared to statins with simpler transport pathways .
Biologische Aktivität
Atorvastatin, a member of the statin class of drugs, is primarily known for its lipid-lowering effects, but its biological activity extends beyond cholesterol reduction. This article reviews the biological mechanisms, pharmacokinetics, clinical applications, and emerging research findings regarding this compound.
This compound functions as a competitive inhibitor of the enzyme HMG-CoA reductase , which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound leads to decreased cholesterol production in the liver, which in turn stimulates the upregulation of hepatic low-density lipoprotein (LDL) receptors. This process enhances the uptake of LDL from the bloodstream, thereby lowering serum cholesterol levels. Additionally, this compound reduces levels of Very-Low-Density Lipoprotein (VLDL) and triglycerides while increasing High-Density Lipoprotein (HDL) levels .
Pleiotropic Effects : Beyond its lipid-lowering capabilities, this compound exhibits several pleiotropic effects that contribute to cardiovascular protection. These include:
- Improvement in endothelial function
- Stabilization of atherosclerotic plaques
- Reduction of oxidative stress and inflammation
- Inhibition of thrombogenic responses .
Pharmacokinetics
This compound is highly bound to plasma proteins (over 98%) and has a reported volume of distribution of approximately 380 L. It is metabolized primarily by Cytochrome P450 3A4 in the liver and intestine, producing active metabolites that also inhibit HMG-CoA reductase. This compound and its metabolites are primarily eliminated via bile, with minimal renal excretion .
Clinical Efficacy
This compound has been extensively studied for its efficacy in reducing cardiovascular events. The following table summarizes key findings from major clinical trials:
| Study | Population | Dosage | Outcome |
|---|---|---|---|
| This compound Landmarks Program | Patients with and without CHD | Various doses | Significant reduction in cardiovascular events |
| PROVE IT-TIMI 22 | Patients post-acute coronary syndrome | 80 mg/day | Reduced risk of death and recurrent events |
| SPARCL | Patients with a history of stroke | 80 mg/day | Reduced risk of recurrent stroke |
| ASCOT-LLA | Hypertensive patients with high cholesterol | 10-80 mg/day | Decreased incidence of coronary events |
Case Studies
-
Clinically Isolated Syndrome (CIS) :
A randomized controlled trial assessed this compound's efficacy in patients with CIS. The study found no significant difference in the development of new brain lesions compared to placebo, indicating that this compound may not be effective in this specific population . -
Antibacterial Properties :
Recent studies have shown that this compound exhibits antibacterial activity against Helicobacter pylori, suggesting potential applications beyond cardiovascular health . -
Long-Term Safety and Effectiveness :
A large-scale trial comparing this compound and rosuvastatin found both drugs equally effective at preventing heart attacks and strokes over three years, highlighting this compound's long-term safety profile .
Emerging Research
Recent studies have explored this compound's effects on various conditions beyond cardiovascular disease:
- Neuroprotective Effects : Preliminary studies suggest this compound may slow cognitive decline in Alzheimer's patients .
- Kidney Disease : Evidence indicates this compound may reduce the progression of mild chronic kidney disease but shows limited benefit in end-stage renal disease patients on hemodialysis .
- Sepsis Risk Reduction : Observational studies indicate patients on statins may have a reduced risk of developing sepsis .
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for comparing Atorvastatin’s efficacy against other statins in Phase III trials?
- Methodological Answer : Use randomized, double-blind, parallel-group designs with predefined inclusion/exclusion criteria (e.g., LDL >160 mg/dL, exclusion of comorbidities like uncontrolled diabetes) to minimize bias. Stratify randomization by baseline lipid levels and cardiovascular risk factors. Primary endpoints should include percentage changes in LDL, HDL, and triglycerides, analyzed via ANOVA with repeated measures. Ensure sample size calculations account for expected effect sizes (e.g., 40–60% LDL reduction for this compound vs. 30–50% for comparators) .
Q. What analytical techniques are most reliable for quantifying this compound in pharmaceutical formulations and biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile-phosphate buffer mobile phase) is widely validated for bulk and plasma samples. For simultaneous quantification of metabolites (e.g., ortho-/para-hydroxythis compound), employ gradient elution and internal standards (e.g., pravastatin). Validate methods per ICH guidelines, including linearity (1–50 µg/mL), LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL), and recovery rates (>95%) .
Q. How do this compound’s pleiotropic mechanisms extend beyond HMG-CoA reductase inhibition?
- Methodological Answer : Investigate anti-inflammatory effects via CRP reduction (ELISA assays) and inhibition of T-cell activation (flow cytometry for ICAM-1 expression). In vitro models (e.g., endothelial cells) can assess nitric oxide synthase upregulation. Preclinical studies should quantify statin-induced changes in cytokine profiles (e.g., TNF-α, IL-6) using multiplex immunoassays .
Advanced Research Questions
Q. How can confounding variables (e.g., BMI, comorbidities) be controlled in observational studies assessing this compound-associated hepatotoxicity?
- Methodological Answer : Use multivariable Cox regression to adjust for covariates like age, BMI, and baseline liver function. Stratify analysis by dose (e.g., 40 mg vs. 80 mg) and employ propensity score matching to balance groups. Sensitivity analyses should exclude patients with preexisting liver disease or concomitant medications (e.g., immunosuppressants) .
Q. What chemometric approaches optimize chromatographic methods for this compound analysis in complex matrices?
- Methodological Answer : Apply Box-Behnken or central composite designs to screen factors (e.g., mobile phase pH, flow rate). Use Derringer’s desirability function to simultaneously optimize retention times, peak symmetry, and resolution. For plasma samples, validate robustness via forced degradation studies (acid/alkaline hydrolysis, oxidation) and assess matrix effects using post-column infusion .
Q. How can nanotechnology enhance this compound’s bioavailability and therapeutic efficacy?
- Methodological Answer : Develop nanostructured lipid carriers (NLCs) via hot homogenization. Optimize using D-optimal designs to assess variables like solid/liquid lipid ratio and surfactant concentration. Characterize particle size (dynamic light scattering), entrapment efficiency (>90%), and in vivo efficacy via cholesterol reduction in rodent models. Validate amorphous state transition via DSC .
Q. What clinical trial designs are suitable for repurposing this compound in non-cardiovascular conditions (e.g., bronchiectasis)?
- Methodological Answer : Use crossover designs with washout periods to evaluate anti-inflammatory endpoints (e.g., LCQ scores, IL-8 levels). For small cohorts, employ Bayesian adaptive designs to prioritize dose-finding (e.g., 80 mg vs. placebo). Secondary endpoints should include sputum inflammatory markers (ELISA) and exacerbation frequency .
Q. How should missing data and non-adherence be addressed in RCTs evaluating this compound’s cardioprotective effects?
- Methodological Answer : Perform intention-to-treat (ITT) analysis with multiple imputation for missing LVEF data. Conduct per-protocol analyses excluding non-adherent participants (pill count <80%). Use mixed-effects models to handle repeated measures and sensitivity analyses to assess bias .
Q. What omics-based approaches elucidate this compound’s molecular mechanisms in cellular pathways?
- Methodological Answer : Integrate transcriptomics (RNA-seq) to identify statin-modulated genes (e.g., GluN1 in neuroprotection) and proteomics (LC-MS/MS) to quantify HMG-CoA reductase inhibition. Validate findings via CRISPR knockouts in hepatocyte cell lines. Pathway enrichment analysis (e.g., KEGG) can highlight cholesterol biosynthesis and inflammation networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
